Alloc vs. Fmoc: Yield Comparison in Enzymatic Peptide Synthesis
In an α-chymotrypsin-catalyzed synthesis of the dipeptide X-Phe-Leu-NH₂, the N-α-Alloc protecting group produced a peptide yield in the range of 92% to 99%, which is statistically equivalent to yields obtained with the standard Fmoc group (92-99%) under identical conditions in acetonitrile or ethyl acetate [1]. This demonstrates that Alloc protection does not compromise coupling efficiency compared to the industry-standard Fmoc group, while providing orthogonal deprotection capabilities that Fmoc cannot offer in complex sequences.
| Evidence Dimension | Dipeptide synthesis yield (enzymatic) |
|---|---|
| Target Compound Data | 92% to 99% |
| Comparator Or Baseline | Fmoc group: 92% to 99% |
| Quantified Difference | 0% (statistically equivalent) |
| Conditions | α-Chymotrypsin catalysis in acetonitrile or ethyl acetate, synthesis of X-Phe-Leu-NH₂ |
Why This Matters
Confirms that selecting Alloc-Leu-OH·DCHA for orthogonal protection does not trade off coupling efficiency compared to the widely adopted Fmoc-Leu-OH.
- [1] Clapés P, Adlercreutz P, Mattiasson B. Enzymatic synthesis of X-Phe-Leu-NH2 in low water content systems: Influence of the N-α protecting group and the reaction medium composition. J Biotechnol. 1993;30(3):271-283. doi:10.1016/0167-4838(93)90247-O View Source
